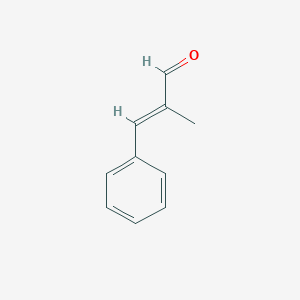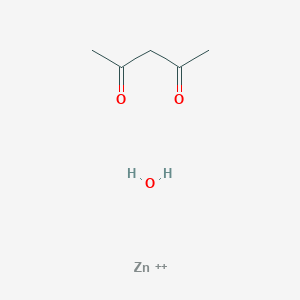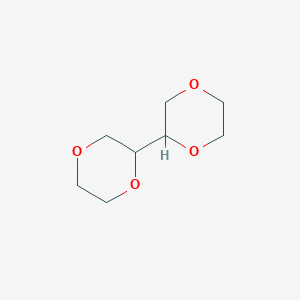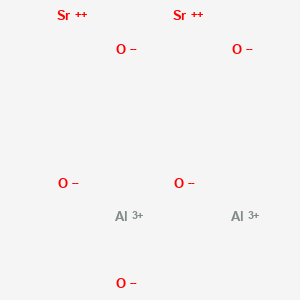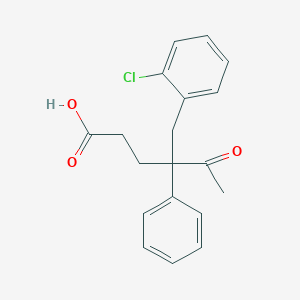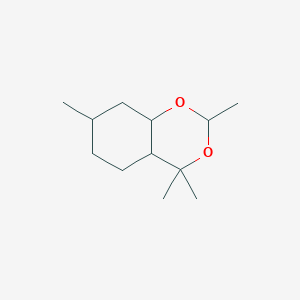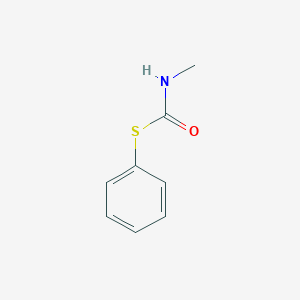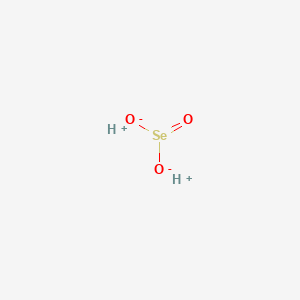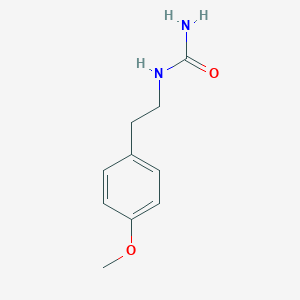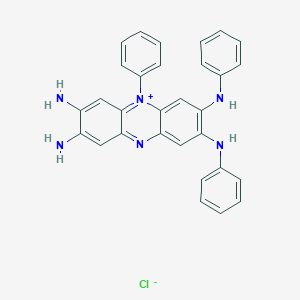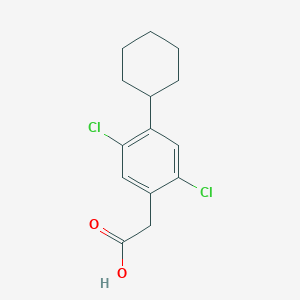
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid, also known as DCPA, is a herbicide commonly used to control weeds in crops such as soybeans, cotton, and corn. It belongs to the family of phenoxy herbicides and functions by inhibiting the growth of broadleaf weeds. DCPA has been used for over 50 years, and its safety and efficacy have been extensively studied.
Mécanisme D'action
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid functions by inhibiting the growth of broadleaf weeds. It does this by interfering with the synthesis of plant hormones called auxins, which are essential for plant growth and development. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid disrupts the transport of auxins within the plant, leading to stunted growth and eventual death of the weed.
Effets Biochimiques Et Physiologiques
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have minimal toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, with no significant accumulation in tissues. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have no mutagenic or carcinogenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is its low toxicity to mammals, making it a safe compound to work with in laboratory studies. However, its effectiveness is limited to broadleaf weeds, and it may not be suitable for use in all crop systems. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has a relatively short half-life in soil, meaning that repeated applications may be necessary to maintain weed control.
Orientations Futures
Future research on (2,5-Dichloro-4-cyclohexylphenyl)acetic acid could focus on its potential as a fungicide and insecticide, as well as its use in combination with other herbicides to enhance weed control. In addition, studies could investigate the effects of repeated applications of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid on soil health and microbial populations. Finally, research could be conducted on the development of new formulations of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid that are more effective and environmentally friendly.
Méthodes De Synthèse
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid is synthesized by the reaction of cyclohexylmagnesium bromide with 2,5-dichlorobenzoyl chloride, followed by hydrolysis of the resulting intermediate. The final product is a white crystalline solid with a melting point of 96-97°C.
Applications De Recherche Scientifique
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and morning glory. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is also used as a reference compound in the development of new herbicides. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been studied for its potential as a fungicide and insecticide.
Propriétés
Numéro CAS |
13376-40-4 |
|---|---|
Nom du produit |
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid |
Formule moléculaire |
C14H16Cl2O2 |
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-8-11(9-4-2-1-3-5-9)13(16)6-10(12)7-14(17)18/h6,8-9H,1-5,7H2,(H,17,18) |
Clé InChI |
NTYFWSQPZNEZFR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
SMILES canonique |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



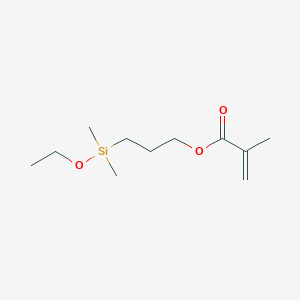
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)

